3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one
Description
3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a spirocyclic compound featuring a nitrogen-containing azaspiro ring system fused with a phenyl substituent. Its molecular structure combines a bicyclic framework (spiro[3.4]octene) with a lactam moiety (2-azaspiro) and a conjugated olefin (oct-6-en-1-one). The compound’s spirocyclic nature may enhance conformational rigidity, a trait valued in drug discovery for improving target binding and metabolic stability.
Properties
IUPAC Name |
1-phenyl-2-azaspiro[3.4]oct-6-en-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c15-12-13(8-4-5-9-13)11(14-12)10-6-2-1-3-7-10/h1-7,11H,8-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIMOACMUDWLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC12C(NC2=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one typically involves the reaction of a suitable precursor with a phenyl group and an azaspiro moiety under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a base, such as sodium hydride, followed by the addition of a phenyl group . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key to industrial production is optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group or other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under specific conditions, such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
Applications in Medicinal Chemistry
-
Pharmacological Potential:
- Monoacylglycerol Lipase Modulation: Research indicates that azaspirocycles, including 3-phenyl-2-azaspiro[3.4]oct-6-en-1-one, can act as modulators of monoacylglycerol lipase, an enzyme involved in the endocannabinoid system. This modulation has potential implications for treating pain and inflammation disorders .
- Anticancer Activity: Preliminary studies suggest that compounds with similar spirocyclic structures exhibit cytotoxic effects against various cancer cell lines, indicating a potential avenue for developing new anticancer agents .
- Synthetic Intermediates:
Applications in Synthetic Organic Chemistry
- Total Synthesis of Natural Products:
- Catalytic Reactions:
Case Study 1: Monoacylglycerol Lipase Modulators
A study investigated the effects of azaspirocycles on monoacylglycerol lipase activity, revealing that modifications to the spirocyclic structure could enhance potency and selectivity. This research highlights the therapeutic potential of this compound in developing pain management therapies .
Case Study 2: Total Synthesis Applications
In a recent publication, researchers demonstrated the use of this compound as a precursor in synthesizing a series of biologically active compounds through a one-pot reaction strategy. The efficiency and yield of these reactions underscore the compound's utility in synthetic chemistry .
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one with structurally related spirocyclic compounds, highlighting key differences in structure, properties, and applications:
Key Observations:
Structural Variations: Ring Size and Substituents: The spiro ring size (e.g., [3.4] vs. [4.5]) and substituents (phenyl vs. isopropyl) significantly influence molecular weight and steric effects. Functional Groups: The presence of a lactam (amide) in this compound contrasts with the hydrochloride salt in the decane variant, which may alter solubility and reactivity.
Applications: The phenyl-substituted compounds (e.g., this compound and its 7-oxa analog) are prioritized in drug discovery due to their aromaticity and rigidity, which mimic natural product scaffolds. The isopropyl variant (C₁₀H₁₅NO) may serve as a simpler model for structure-activity relationship (SAR) studies.
Safety and Handling: Limited hazard data exist for most analogs, though the 7-oxa compound explicitly requires PPE due to irritation risks.
Research Findings and Implications
- Synthetic Utility : Spirocyclic compounds like this compound are valued for their modular synthesis, enabling rapid diversification of substituents for medicinal chemistry campaigns.
- Material Science Potential: The 7-oxa analog’s integration into polymers demonstrates how oxygen incorporation can enhance material properties, suggesting similar opportunities for the phenyl variant.
- Commercial Availability : Supplier listings (e.g., ) indicate industrial demand for spirocyclic intermediates, though pricing and scalability data remain proprietary.
Biological Activity
3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a spirocyclic structure, which contributes to its biological activity. Its chemical formula is with a molecular weight of 197.25 g/mol. The spirocyclic nature allows for unique interactions with biological targets, making it a subject of interest in drug discovery.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anticancer Activity : Studies have shown that the compound can inhibit the proliferation of cancer cells through various mechanisms.
- Antimicrobial Properties : The compound has demonstrated activity against several microbial strains.
- Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation markers in vitro.
The biological activities of this compound are attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation and inflammation pathways.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | |
| Antimicrobial | Activity against microbial strains | |
| Anti-inflammatory | Reduction in inflammation markers |
Case Study 1: Anticancer Activity
In vitro studies have demonstrated that this compound significantly inhibits the growth of various cancer cell lines, including breast (MDA-MB-231) and colon (Caco-2) cancer cells. The compound was found to induce apoptosis in these cells, suggesting a potential therapeutic application in oncology.
Case Study 2: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a notable inhibition zone, particularly against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound is crucial for its therapeutic application. Preliminary in silico studies suggest favorable bioavailability characteristics according to Lipinski's rule of five, indicating that the compound may be suitable for oral administration.
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Molecular Weight | 197.25 g/mol |
| LogP | <5 |
| Solubility | Moderate |
| Bioavailability | Favorable |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Phenyl-2-azaspiro[3.4]oct-6-en-1-one?
- Methodological Answer : A common approach involves cyclization or ring-closing metathesis. For example, analogous spiro compounds (e.g., 1-phenyl-3-oxa-1-azaspiro[4.4]non-6-en-2-one) are synthesized via GP2 protocol , which uses chloroacetyl chloride and triethylamine to form intermediates, followed by thermal or catalytic cyclization . Key steps include:
- Reagent selection : Chloroacetyl chloride for acyl activation.
- Conditions : Mild bases (e.g., Et₃N) in anhydrous solvents (e.g., THF).
- Purification : Column chromatography (silica gel, hexane/EtOAc).
- Yield optimization : Adjusting stoichiometry and reaction time (e.g., 77% yield achieved for a related compound) .
Q. Which spectroscopic techniques are critical for characterizing spiro compounds like this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign sp³ carbons (e.g., δ 75.7 and 73.7 ppm for spiro carbons) and olefinic protons (δ 5.98–5.82 ppm) .
- IR Spectroscopy : Confirm lactam C=O stretches (~1744 cm⁻¹) and NH/OH absence .
- HRMS : Validate molecular ion peaks (e.g., [M+Na]+ with <0.5 ppm error) .
- X-ray crystallography : Resolve stereochemical ambiguities in spiro centers (if crystalline) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for spirocyclic compounds with steric hindrance?
- Methodological Answer :
- Catalyst screening : Use Pd or Ru catalysts for ring-closing metathesis (e.g., Grubbs catalysts) .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
- Temperature control : Gradual heating (e.g., 60–80°C) prevents decomposition of strained intermediates.
- Case study : A patent synthesis achieved high yields by isolating intermediates (e.g., Reference Example 106 in EP 4 374 877 A2) .
Q. What strategies address stereochemical challenges in spirocyclic lactam synthesis?
- Methodological Answer :
- Chiral auxiliaries : Introduce enantiopure substituents (e.g., (1R,4R)-bicycloheptene derivatives) to direct spiro center formation .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in Pd-mediated cyclizations.
- Dynamic resolution : Use kinetic control to favor one diastereomer (e.g., low-temperature quenching) .
Q. How should researchers resolve contradictions in spectral data for spiro compounds?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Map through-space correlations to confirm spiro connectivity (e.g., NOE between axial protons) .
- Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software).
- Impurity analysis : Use HPLC-MS to detect byproducts (e.g., open-chain isomers; limit: ≤0.5% per pharmacopeial guidelines) .
Q. What mechanistic insights guide the design of novel spirocyclic derivatives?
- Methodological Answer :
- Mechanistic probes : Isotopic labeling (e.g., ¹³C-lactam) to track ring-opening/closure kinetics.
- DFT studies : Calculate transition-state energies for cyclization steps (e.g., activation strain model).
- Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize intermediates via conjugation (observed in EP 4 374 877 A2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
